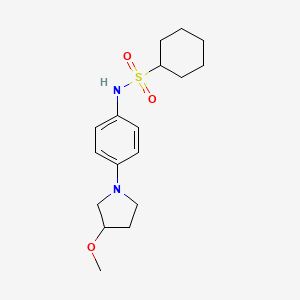

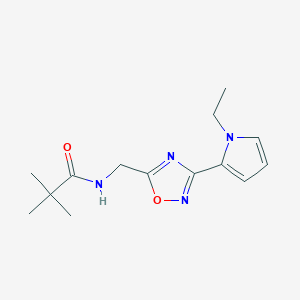

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclohexanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to “N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclohexanesulfonamide” often involves the use of the pyrrolidine ring, a nitrogen heterocycle . The pyrrolidine ring is a versatile scaffold used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Scientific Research Applications

Structure-based Discovery and Selective Inhibition

Research has led to the discovery of phenyl (3-phenylpyrrolidin-3-yl)sulfone series as selective, orally active RORγt inverse agonists, showcasing the potential of related compounds in modulating immune responses. These compounds were optimized for high selectivity and desirable pharmacokinetic properties, demonstrating efficacy in mouse models for inflammatory diseases (Duan et al., 2019).

Synthesis Techniques and Chemical Transformations

Efficient synthesis methods have been developed for compounds related to N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclohexanesulfonamide. For instance, the double reduction of cyclic sulfonamides has been used for synthesizing phenylpyrrolidinyl methanol and methyl-phenylpyrrolidine, highlighting innovative approaches to creating complex molecules (Evans, 2007).

Novel Approaches to 1-Sulfonyl-2-arylpyrrolidines

Acid-catalyzed intramolecular cyclization of N-(4,4-diethoxybutyl)sulfonamides offers a novel approach to synthesize 1-sulfonyl-2-arylpyrrolidines, indicating the flexibility of sulfonamide compounds in chemical synthesis (Gazizov et al., 2017).

Crystal Structure Analysis

Studies on the crystal structures of N-phenyl-2-phthalimidoethanesulfonamide derivatives provide insights into the impact of substituents on molecular interactions and drug development potential. Such structural analyses contribute to understanding the molecular basis of their biological activities (Sevinçek et al., 2018).

Catalytic Asymmetric Synthesis

Novel ligand scaffolds for metal-mediated catalytic asymmetric synthesis have been developed using derivatives of this compound, showcasing the compound's utility in creating enantiomerically enriched products (Wipf & Wang, 2002).

Microbial Biocatalysis in Drug Metabolism

The application of biocatalysis in drug metabolism has been explored, utilizing microbial systems to produce mammalian metabolites of biaryl-bis-sulfonamide compounds. This approach facilitates the structural characterization of drug metabolites, demonstrating the compound's relevance in pharmaceutical research (Zmijewski et al., 2006).

Properties

IUPAC Name |

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]cyclohexanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3S/c1-22-16-11-12-19(13-16)15-9-7-14(8-10-15)18-23(20,21)17-5-3-2-4-6-17/h7-10,16-18H,2-6,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNAHMVPCRBOSNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)NS(=O)(=O)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Isoxazolecarboxamide,N-2,5-dithia-7-azabicyclo[2.2.1]hept-7-yl-5-methyl-](/img/structure/B2687895.png)

![5-{[(4-Fluorophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2687900.png)

![Tert-butyl N-[5-(3-aminopropyl)pyridin-2-yl]carbamate](/img/structure/B2687903.png)

![3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)-N-pentylpropanamide](/img/structure/B2687904.png)

![N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(dimethylamino)acetamide](/img/structure/B2687909.png)

![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 4-fluorobenzoate](/img/structure/B2687914.png)

![1-[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B2687916.png)

![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2687918.png)